molecular formula C14H14N2 B13800740 Carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl- CAS No. 73771-63-8

Carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl-

Cat. No.: B13800740
CAS No.: 73771-63-8
M. Wt: 210.27 g/mol
InChI Key: GGSRSZKYYOJDNX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl- typically involves the fusion of carbazole and benzonitrile. One common method includes the reaction of 9H-carbazole with benzonitrile derivatives under nitrogen atmosphere. The reaction mixture is heated to 150°C for 16 hours, followed by purification through column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various carbazole derivatives, which are valuable in organic electronics and pharmaceuticals .

Scientific Research Applications

Carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl- involves its interaction with molecular targets such as enzymes and receptors. It can modulate biological pathways by acting as an electron donor or acceptor, influencing redox reactions and signal transduction pathways .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydrocarbazole: Similar in structure but lacks the nitrile group.

    Carbazole: The parent compound without the tetrahydro and nitrile modifications.

    1,3,6,8-Tetramethyl-carbazole: A derivative with additional methyl groups

Uniqueness: Carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl- is unique due to its specific combination of the carbazole core with a nitrile group and tetrahydro modifications. This structure imparts distinct electronic properties, making it valuable in applications like OLEDs and TADF emitters .

Biological Activity

Carbazole-2-carbonitrile, 5,6,7,8-tetrahydro-1-methyl- is a compound with notable biological activities that have been explored in various studies. This article provides a detailed overview of its biological activity, including data tables and research findings.

PropertyValue
Molecular FormulaC14H14N2
Molecular Weight210.274 g/mol
Density1.19 g/cm³
Boiling Point409.2 °C
Flash Point135.7 °C
CAS Number73771-63-8

Overview of Biological Activity

Carbazole derivatives have been studied for their potential therapeutic effects, particularly in the context of cancer treatment and neuroprotection. The compound has shown promise in several areas:

1. Anticancer Activity

Research indicates that carbazole derivatives can act as inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), which is often overactive in various cancers. A study highlighted that carbazole compounds could downregulate STAT3-mediated transcription in pancreatic cancer cell lines, leading to reduced tumor growth without significant weight loss in experimental models .

Case Study:
In vivo studies demonstrated that a specific carbazole derivative significantly inhibited tumor growth in mice models of triple-negative breast cancer (TNBC). The compound was shown to induce apoptosis and cell cycle arrest at the G2/M phase, suggesting a dual mechanism of action .

2. Neuroprotective Effects

Carbazole derivatives have been investigated for their neuroprotective properties against oxidative stress and neurodegenerative diseases. Some studies suggest that these compounds may inhibit acetylcholinesterase (AChE), potentially benefiting conditions like Alzheimer's disease by preventing the breakdown of acetylcholine .

3. Antimicrobial Activity

Certain carbazole derivatives have exhibited antimicrobial properties, making them candidates for further development as antibacterial agents. A study indicated that a tetrahydrocarbazole derivative showed promising activity against bacterial strains with minimal inhibitory concentrations comparable to established antibiotics .

The biological activities of carbazole-2-carbonitrile are attributed to its ability to interact with various molecular targets:

  • STAT3 Inhibition: The compound disrupts the STAT3 signaling pathway, which is crucial for cell proliferation and survival in cancer cells.
  • AChE Inhibition: By inhibiting AChE, the compound may help increase acetylcholine levels in the brain, enhancing cognitive function.
  • Antioxidant Activity: Some derivatives possess antioxidant properties that help mitigate oxidative stress in neuronal cells.

Research Findings

Recent studies have focused on synthesizing and characterizing new carbazole derivatives to enhance their biological activities. For instance:

  • A hybrid indolocarbazole analog demonstrated potent inhibition of cancer cell proliferation by targeting multiple signaling pathways involved in tumor growth .
  • Research into the structure-activity relationship (SAR) of carbazole compounds has led to the identification of key functional groups necessary for optimal biological activity .

Properties

CAS No.

73771-63-8

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

1-methyl-6,7,8,9-tetrahydro-5H-carbazole-2-carbonitrile

InChI

InChI=1S/C14H14N2/c1-9-10(8-15)6-7-12-11-4-2-3-5-13(11)16-14(9)12/h6-7,16H,2-5H2,1H3

InChI Key

GGSRSZKYYOJDNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC3=C2CCCC3)C#N

Origin of Product

United States

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